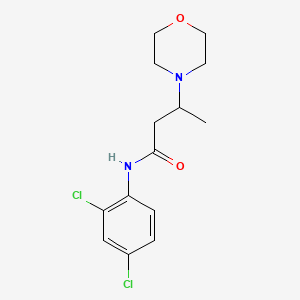
2',4'-Dichloro-beta-methyl-4-morpholinepropionanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,4’-Dichloro-beta-methyl-4-morpholinepropionanilide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of dichloro groups, a morpholine ring, and a propionanilide moiety, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Dichloro-beta-methyl-4-morpholinepropionanilide typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a suitable aromatic compound followed by the introduction of the morpholine ring and the propionanilide group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2’,4’-Dichloro-beta-methyl-4-morpholinepropionanilide is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems also minimizes human error and enhances safety during production.
Chemical Reactions Analysis
Types of Reactions
2’,4’-Dichloro-beta-methyl-4-morpholinepropionanilide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium hydroxide and sulfuric acid are used under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2’,4’-Dichloro-beta-methyl-4-morpholinepropionanilide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2’,4’-Dichloro-beta-methyl-4-morpholinepropionanilide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions are mediated by the unique structural features of the compound, such as the dichloro groups and the morpholine ring.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A systemic herbicide with a similar dichloro structure.
Methyl 2,4-dichlorobenzoate: An aromatic ester used in various chemical syntheses.
Uniqueness
What sets 2’,4’-Dichloro-beta-methyl-4-morpholinepropionanilide apart from similar compounds is its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the morpholine ring, in particular, enhances its solubility and interaction with biological targets.
Properties
CAS No. |
106380-54-5 |
|---|---|
Molecular Formula |
C14H18Cl2N2O2 |
Molecular Weight |
317.2 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-3-morpholin-4-ylbutanamide |
InChI |
InChI=1S/C14H18Cl2N2O2/c1-10(18-4-6-20-7-5-18)8-14(19)17-13-3-2-11(15)9-12(13)16/h2-3,9-10H,4-8H2,1H3,(H,17,19) |
InChI Key |
YKJQBLPQVMMWLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)NC1=C(C=C(C=C1)Cl)Cl)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















